

C.I. Disperse Red 54: A Toxicological and Ecotoxicological Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Disperse red 54*

Cat. No.: *B1143416*

[Get Quote](#)

Disclaimer: Publicly available toxicological and ecotoxicological data for **C.I. Disperse Red 54** is limited. This document summarizes the available information and, where noted, includes data on the structurally similar compound C.I. Disperse Red 1 to provide a potential toxicological profile. This information is intended for researchers, scientists, and drug development professionals and should not be considered a comprehensive safety assessment.

Chemical Identification

C.I. Disperse Red 54 is a single azo dye.[\[1\]](#)

Identifier	Value
C.I. Name	Disperse Red 54
C.I. Number	11131
CAS Registry Number	12217-86-6, 6657-37-0, 6021-61-0 [1]
Molecular Formula	$C_{19}H_{18}ClN_5O_4$ [1]
Molecular Weight	415.83 g/mol [1]
Chemical Structure	Single azo class [1]

Toxicological Data

Comprehensive quantitative toxicological data for **C.I. Disperse Red 54** is not readily available in the public domain. Safety Data Sheets (SDS) for **C.I. Disperse Red 54** recommend standard handling procedures such as avoiding dust formation and contact with skin and eyes, and provide basic first aid measures.[\[2\]](#) However, they do not contain specific toxicity values.

Acute Toxicity

No specific LD50 or LC50 data for **C.I. Disperse Red 54** was identified.

Skin and Eye Irritation

No specific data from skin or eye irritation studies (e.g., Draize test) for **C.I. Disperse Red 54** was found.

Carcinogenicity, Mutagenicity, and Genotoxicity

There is a lack of specific carcinogenicity studies on **C.I. Disperse Red 54**.

Genotoxicity of C.I. Disperse Red 1 (Surrogate Data):

Studies on the structurally similar C.I. Disperse Red 1 have indicated genotoxic potential.

Test System	Result	Reference
Salmonella/microsome assay (Ames test)	Positive, suggesting induction of frame-shift mutations.	[3]
Micronucleus assay (human lymphocytes and HepG2 cells)	Increased frequency of micronuclei, indicating DNA damage.	[4]
Comet assay (HepG2 cells)	Positive for DNA damage.	[5]
Mouse germ cells	Induced cytotoxic and genotoxic effects. [6]	[6] [7]

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity studies for **C.I. Disperse Red 54** were found.

Reproductive Toxicity of C.I. Disperse Red 1 (Surrogate Data):

A study on male mice exposed to C.I. Disperse Red 1 showed adverse reproductive effects.[\[6\]](#) [\[7\]](#)

Species	Doses	Effects Observed
Male Mice (<i>Mus musculus</i>)	20, 100, and 500 mg/kg body weight (single oral gavage)	Increased frequency of sperm with abnormal morphology, decreased fertility, and DNA damage in testis cells. [6]

Ecotoxicological Data

Aquatic Toxicity

Specific aquatic toxicity data for **C.I. Disperse Red 54** is not available. The following data is for the surrogate C.I. Disperse Red 1.

Acute Aquatic Toxicity of C.I. Disperse Red 1

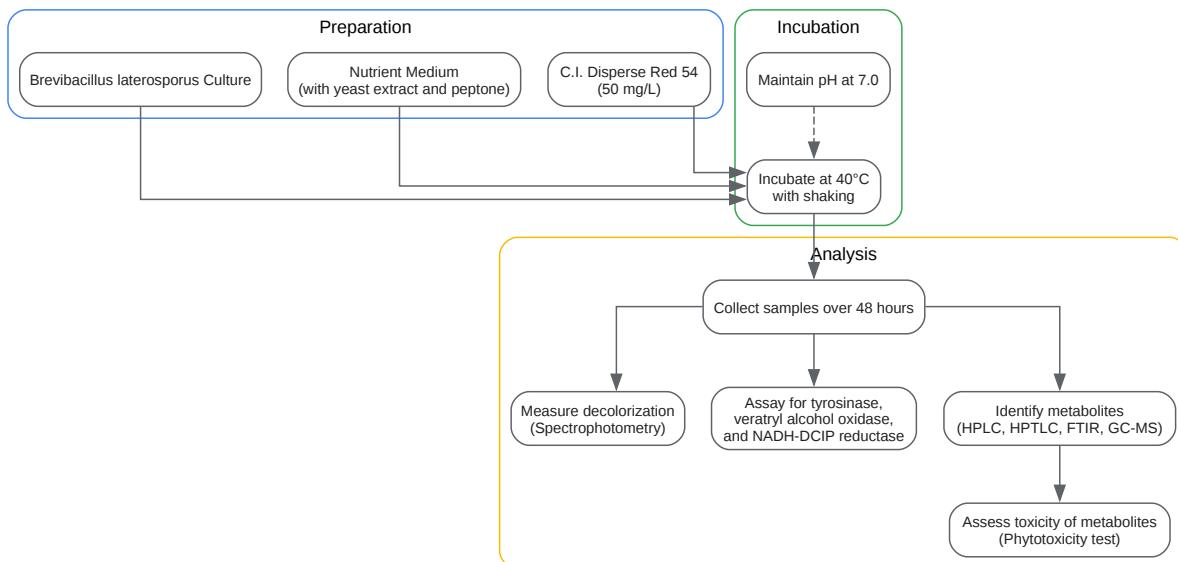
Species	Endpoint	Value (mg/L)	Reference
Daphnia similis (water flea)	48h EC50	0.13	[8]
Ceriodaphnia dubia (water flea)	48h EC50	0.55	[8]
Daphnia magna (water flea)	48h EC50	0.58	[8]
Ceriodaphnia silvestrii (water flea)	48h EC50	0.80	[8]
Hydra attenuata (cnidarian)	96h EC50	48	[8]
Girardia tigrina (planarian)	96h EC50	79	[8]
Danio rerio (zebrafish)	96h LC50	> 100	[8]
Chironomus xanthus (midge)	96h LC50	> 100	[8]

Chronic Aquatic Toxicity of C.I. Disperse Red 1

Species	Endpoint	Value (ng/L)	Reference
Daphnia similis (water flea)	-	Predicted No-Effect Concentration (PNEC), long-term: 60	[5]
Daphnia similis (water flea)	-	Predicted No-Effect Concentration (PNEC), short-term: 1800	[5]

Biodegradation

A study investigated the biodegradation of **C.I. Disperse Red 54** by the bacterium *Brevibacillus laterosporus*.


Organism	Concentration	Conditions	Result	Final Metabolite	Reference
<i>Brevibacillus laterosporus</i>	50 mg/L	pH 7, 40°C	100% decolorization within 48 hours.	N-(1λ(3)-chlorinin-2-yl)acetamide	[1]

The study also noted that the metabolites from this biodegradation process were non-toxic in phytotoxicity tests.[\[1\]](#)

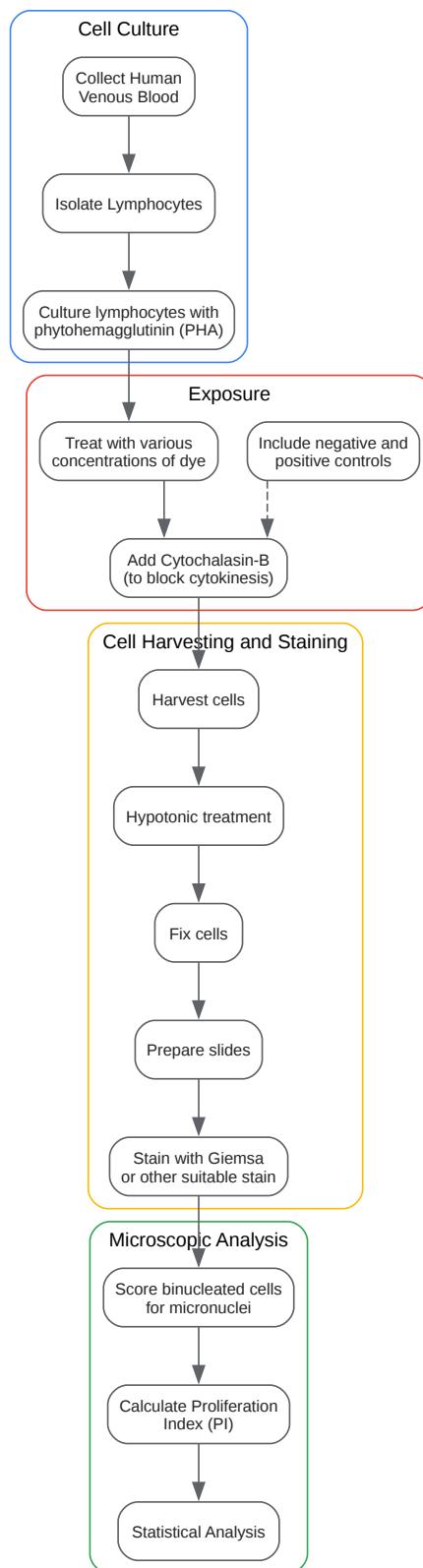
Experimental Protocols

Biodegradation of C.I. Disperse Red 54

The following is a general description of the experimental protocol used to assess the biodegradation of **C.I. Disperse Red 54** by *Brevibacillus laterosporus*.

[Click to download full resolution via product page](#)

Biodegradation Experimental Workflow for **C.I. Disperse Red 54**.


Methodology:

- **Inoculum Preparation:** A culture of *Brevibacillus laterosporus* is grown in a suitable nutrient broth.
- **Experimental Setup:** The biodegradation experiment is set up in flasks containing a nutrient medium supplemented with yeast extract and peptone, and **C.I. Disperse Red 54** at a concentration of 50 mg/L.

- Incubation: The flasks are inoculated with *Brevibacillus laterosporus* and incubated at 40°C with agitation. The pH of the medium is maintained at 7.0.
- Monitoring: Samples are withdrawn at regular intervals over a 48-hour period.
- Analysis:
 - Decolorization: The percentage of decolorization is determined by measuring the absorbance of the supernatant at the maximum wavelength of the dye.
 - Enzyme Assays: The activities of enzymes potentially involved in the degradation process (e.g., tyrosinase, veratryl alcohol oxidase, NADH-DCIP reductase) are measured.
 - Metabolite Identification: The degradation products are analyzed using chromatographic and spectroscopic techniques such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS).
 - Toxicity Assessment: The toxicity of the final metabolites is evaluated using a phytotoxicity assay.

Micronucleus Assay in Human Lymphocytes (General Protocol for Azo Dyes)

The following diagram illustrates a generalized workflow for assessing the genotoxicity of an azo dye using the *in vitro* micronucleus assay in human lymphocytes.

[Click to download full resolution via product page](#)

Generalized Workflow for In Vitro Micronucleus Assay.

Methodology:

- Cell Culture: Human lymphocytes are isolated from peripheral blood and cultured in a suitable medium containing a mitogen like phytohemagglutinin (PHA) to stimulate cell division.
- Exposure: The cultured lymphocytes are exposed to various concentrations of the test dye. A negative control (solvent vehicle) and a positive control (a known mutagen) are included.
- Cytokinesis Block: Cytochalasin-B is added to the cultures to block cytokinesis, resulting in the accumulation of binucleated cells that have completed one nuclear division.
- Harvesting and Slide Preparation: After an appropriate incubation period, the cells are harvested, treated with a hypotonic solution, fixed, and then dropped onto microscope slides.
- Staining: The slides are stained with a suitable dye (e.g., Giemsa) to visualize the nuclei and micronuclei.
- Analysis: The slides are examined under a microscope, and the frequency of micronuclei in a predetermined number of binucleated cells is scored. The proliferation index is also calculated to assess cytotoxicity.

Signaling Pathways

No information regarding specific signaling pathways affected by **C.I. Disperse Red 54** was identified in the reviewed literature.

Summary and Conclusion

The available data on the toxicological and ecotoxicological properties of **C.I. Disperse Red 54** is sparse. While a study on its biodegradation suggests a potential for environmental breakdown into non-toxic byproducts by specific microorganisms, the lack of comprehensive toxicity data is a significant gap.

Data from the structurally similar C.I. Disperse Red 1 indicates potential for genotoxicity and reproductive toxicity. C.I. Disperse Red 1 also exhibits high acute toxicity to some aquatic

invertebrates. These findings suggest that **C.I. Disperse Red 54** may also pose similar hazards, but further studies are required to confirm this and to quantify the risks.

For a complete risk assessment, further research is needed to determine the acute and chronic toxicity, carcinogenicity, and the full ecotoxicological profile of **C.I. Disperse Red 54**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviety.com [worlddyeviety.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. FencelineData [fencelinedata.org]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. Registration Dossier - ECHA [echa.europa.eu]
- 6. beta-Alanine, N-[4-[2-(2-chloro-4-nitrophenyl)diazaryl]phenyl]-N-(2-cyanoethyl)-, methyl ester | C19H18CIN5O4 | CID 81174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. environmentclearance.nic.in [environmentclearance.nic.in]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- To cite this document: BenchChem. [C.I. Disperse Red 54: A Toxicological and Ecotoxicological Review]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1143416#toxicological-and-ecotoxicological-data-for-c-i-disperse-red-54>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com